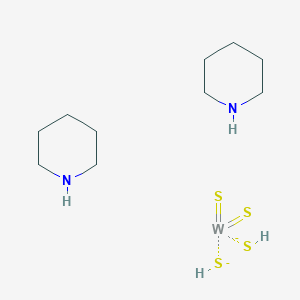
Piperidine tetrathiotungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine tetrathiotungstate is a chemical compound with the molecular formula
C10H24N2S4W
. It is known for its unique structure, which includes a tungsten atom coordinated with four sulfur atoms and two piperidine molecules. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperidine tetrathiotungstate can be synthesized through the reaction of piperidine with tetrathiotungstic acid. The typical synthetic route involves the following steps:
Preparation of Tetrathiotungstic Acid: This is usually done by reacting tungsten hexachloride with hydrogen sulfide in an organic solvent.
Reaction with Piperidine: The tetrathiotungstic acid is then reacted with piperidine under controlled conditions, typically at room temperature, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Tetrathiotungstic Acid: Using large reactors to handle the exothermic reaction of tungsten hexachloride and hydrogen sulfide.
Continuous Reaction with Piperidine: Employing continuous flow reactors to ensure consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine tetrathiotungstate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of tungsten.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The piperidine ligands can be substituted with other amines or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various amines or phosphines can be used under mild heating conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state tungsten compounds.
Reduction Products: Lower oxidation state tungsten compounds.
Substitution Products: Compounds with different ligands replacing piperidine.
Applications De Recherche Scientifique
Piperidine tetrathiotungstate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tungsten-sulfur compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in enzyme inhibition and as a probe for studying sulfur metabolism.
Medicine: Preliminary studies suggest it may have applications in developing new drugs, particularly those targeting metal-sulfur interactions.
Industry: It is used in the production of advanced materials, including catalysts for petrochemical processes and in the electronics industry for the deposition of tungsten sulfide films.
Mécanisme D'action
The mechanism by which piperidine tetrathiotungstate exerts its effects involves its interaction with molecular targets through its tungsten-sulfur core. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes that require metal cofactors.
Catalyze Reactions: By providing a reactive tungsten center that facilitates various chemical transformations.
Modulate Pathways: By interacting with sulfur-containing biomolecules, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Piperidine tetrathiotungstate can be compared with other similar compounds such as:
Ammonium tetrathiotungstate: Similar in structure but uses ammonium instead of piperidine.
Tetrathiomolybdate: Contains molybdenum instead of tungsten.
Tetrathiovanadate: Contains vanadium instead of tungsten.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of piperidine ligands, which can influence its reactivity and applications differently compared to other tetrathiometalates.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C10H24N2S4W-2 |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
bis(sulfanylidene)tungsten;piperidine;sulfanide |
InChI |
InChI=1S/2C5H11N.2H2S.2S.W/c2*1-2-4-6-5-3-1;;;;;/h2*6H,1-5H2;2*1H2;;;/p-2 |
Clé InChI |
GMWXRWTXGXBWDE-UHFFFAOYSA-L |
SMILES canonique |
C1CCNCC1.C1CCNCC1.[SH-].[SH-].S=[W]=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



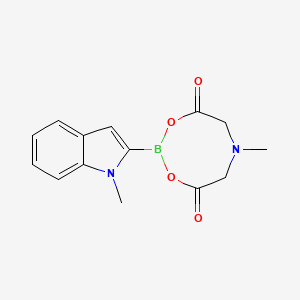
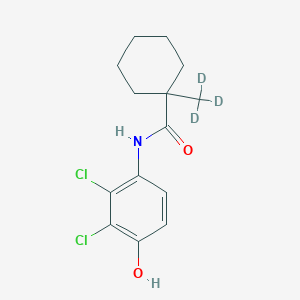
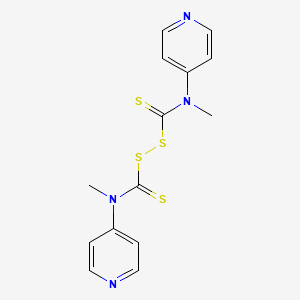

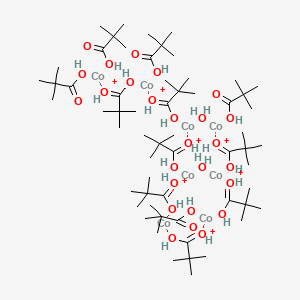

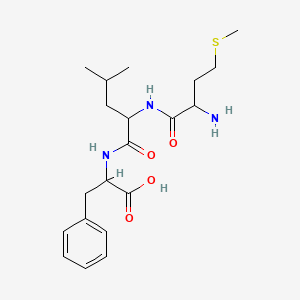
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)





